tert-Butyl 2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate
Description
Chemical Structure and Significance tert-Butyl 2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate is a nitrogen-rich tricyclic compound featuring a complex bicyclic framework fused with a heterocyclic ring. The tert-butyl carbamate group at position 11 enhances steric protection and modulates solubility, making it a candidate for applications in medicinal chemistry, particularly as a precursor for bioactive molecules or catalysts.
Properties
Molecular Formula |
C14H22N4O2 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
tert-butyl 2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-3,5-diene-11-carboxylate |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)17-6-4-11-10(9-17)8-16-12-15-5-7-18(11)12/h5,7,10-11H,4,6,8-9H2,1-3H3,(H,15,16) |
InChI Key |
JHRQBHCLBBCKOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CNC3=NC=CN23 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, often incorporating continuous flow techniques and real-time monitoring to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or hydrocarbons .
Scientific Research Applications
tert-Butyl 2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several tetraazatricyclo derivatives, differing primarily in substituent placement and functional groups. Below is a detailed comparison based on available data:
Table 1: Structural and Molecular Comparison
| Compound Name (CAS) | Molecular Formula | Substituents | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| tert-Butyl 2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate (Target Compound) | C15H24N4O2 | No additional substituents | 292.38 | Basic tricyclic framework with tert-butyl carbamate at position 11 |
| tert-Butyl 5-methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene-11-carboxylate (1694528-94-3) | C16H26N4O2 | Methyl at position 5 | 306.40 | Methyl substitution alters steric bulk; fused bicyclic ring at positions 3,7 |
| tert-Butyl 4-ethyl-5-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate (1695336-61-8) | C17H28N4O2 | Ethyl at position 4, methyl at position 5 | 320.40 | Increased lipophilicity due to ethyl group; dual substitution impacts reactivity |
| tert-Butyl 5-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate (1690708-68-9) | C15H24N4O2 | Methyl at position 5 | 292.38 | Methyl substitution at position 5 may enhance stability compared to unsubstituted analog |
Key Observations:
Ethyl substitution (1695336-61-8) introduces greater steric hindrance, which could reduce reactivity at adjacent nitrogen sites .
Structural Stability :
- The unsubstituted target compound may exhibit higher conformational flexibility compared to methylated analogs (e.g., 1690708-68-9), impacting binding affinity in biological systems .
Safety and Handling :
- Methylated analogs (e.g., 1694528-94-3) are classified as hazardous, with risks of acute toxicity via inhalation or dermal exposure . Similar precautions likely apply to the target compound, though explicit data are unavailable.
Biological Activity
tert-Butyl 2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate is a complex organic compound notable for its unique tricyclic structure and multiple nitrogen atoms. This compound has garnered attention in medicinal chemistry and material science due to its potential biological activities and chemical properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 278.35 g/mol . The compound features a tert-butyl group and a carboxylate functional group that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₂N₄O₂ |
| Molecular Weight | 278.35 g/mol |
| Structure Type | Tricyclic |
| Functional Groups | Tert-butyl, Carboxylate |
Mechanism of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules such as enzymes and receptors. These interactions can modulate enzymatic activity and influence cellular signaling pathways. Research indicates that the compound may exhibit enzyme inhibition properties and alter cellular processes .
Potential Mechanisms:
- Enzyme Inhibition : The compound's structure allows it to bind effectively to active sites on enzymes.
- Receptor Modulation : It may influence receptor-mediated signaling pathways, potentially leading to therapeutic effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Activity : In vitro studies demonstrated that the compound exhibits significant antimicrobial properties against various bacterial strains, suggesting its potential as an antimicrobial agent .
- Cancer Cell Line Studies : Research involving cancer cell lines indicated that the compound could inhibit cell proliferation in specific types of cancer cells through apoptosis induction mechanisms .
- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective effects by modulating neuroinflammatory pathways .
Comparative Analysis with Similar Compounds
The unique tricyclic structure of this compound differentiates it from other compounds with similar frameworks:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl 5-amino-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate | C₁₄H₂₃N₅O₂ | Contains an amino group enhancing solubility |
| Tert-butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene | C₁₄H₂₂N₄O₂ | Methyl substitution affects sterics and reactivity |
| Tert-butyl 5-bromo-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate | C₁₄H₂₃BrN₄O₂ | Incorporates a bromine atom altering reactivity |
Q & A
Q. What synthetic methodologies are commonly employed to construct the tetraazatricyclo framework in tert-butyl-protected compounds?
Answer: The synthesis typically involves multi-step strategies, including cyclization and protection/deprotection sequences. For example, describes a general procedure for synthesizing tetracyclic azabicyclic derivatives using acid-catalyzed cyclocondensation of intermediates with thioureas or carbamates. Key steps involve:
- Cyclization : Use of trifluoroacetic acid (TFA) to facilitate ring closure under anhydrous conditions.
- Protection : The tert-butyloxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) to protect amines during synthesis .
- Characterization : Melting points (e.g., 146–149°C for structurally related compounds) and NMR (¹H/¹³C) are critical for verifying product integrity .
Q. How is the purity of tert-butyl tetraazatricyclo derivatives validated in academic research?
Answer: Purity is assessed using:
- Chromatography : HPLC or GC (e.g., >95.0% purity thresholds in for triethyl esters).
- Spectroscopy : IR and mass spectrometry confirm functional groups and molecular ions.
- Melting Point Analysis : Sharp melting ranges (e.g., 118–120°C for 3,4,5-trimethoxyphenylacetic acid in ) indicate crystalline homogeneity .
Advanced Research Questions
Q. What experimental challenges arise in achieving stereochemical fidelity during multi-step syntheses of tricyclic azabicyclic compounds?
Answer: Stereochemical control is critical due to the compound’s rigid tetracyclic framework. highlights challenges in synthesizing urea derivatives via two distinct routes (a and b):
- Route a : Three-step synthesis from intermediate 14 yielded SI-3 with defined stereochemistry (1R,9S,10S,14R). Key factors include:
- Use of chiral auxiliaries to direct stereoselective cyclization.
- Temperature control (-78°C to room temperature) to minimize epimerization.
- Route b : Alternative pathways may introduce diastereomers, requiring rigorous NMR analysis (e.g., NOESY for spatial correlations) to resolve ambiguities .
Q. How can researchers resolve contradictions in spectral data when characterizing novel tetraazatricyclo derivatives?
Answer: Discrepancies often arise from conformational flexibility or impurities. Strategies include:
- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations).
- X-ray Crystallography : Definitive structural assignment for crystalline derivatives (e.g., ’s use of single-crystal XRD for tetracyclic amides).
- Batch Reproducibility : Replicate syntheses under controlled conditions to isolate systematic errors (e.g., solvent purity in ’s triethyl ester syntheses) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
